(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Lipophilicity N-acyl SAR Drug-likeness

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1007979-03-4; synonym: (3S)-2-(2-furoyl)-Tic-OH) is a chiral, N-acylated tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative with molecular formula C₁₅H₁₃NO₄ and molecular weight 271.27 g·mol⁻¹. The (3S) stereochemistry at the α-carbon of the carboxylic acid is critical for biological target engagement within the broader 2-acyl-Tic chemotype, which has been validated as a privileged scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibition and peroxisome proliferator-activated receptor γ (PPARγ) modulation.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
Cat. No. B13178679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O
InChIInChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1
InChIKeyAYMBVSQNDBSFNW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1007979-03-4; synonym: (3S)-2-(2-furoyl)-Tic-OH) is a chiral, N-acylated tetrahydroisoquinoline-3-carboxylic acid (Tic) derivative with molecular formula C₁₅H₁₃NO₄ and molecular weight 271.27 g·mol⁻¹ [1]. The (3S) stereochemistry at the α-carbon of the carboxylic acid is critical for biological target engagement within the broader 2-acyl-Tic chemotype, which has been validated as a privileged scaffold for protein tyrosine phosphatase 1B (PTP1B) inhibition and peroxisome proliferator-activated receptor γ (PPARγ) modulation [2]. The furan-2-carbonyl N-substituent confers a computed XLogP3 of 1.9, a single hydrogen bond donor, and four hydrogen bond acceptors, a polarity profile that is distinct from benzoyl- or acetyl-substituted analogs [1].

Why (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Cannot Be Replaced by Other 2-Acyl-Tic or N-Unsubstituted Tic Analogs


Substitution at the tetrahydroisoquinoline N-2 position is a decisive determinant of both target potency and selectivity within the 2-acyl-Tic series. In the seminal Morishita et al. (2018) structure–activity relationship (SAR) study, the 2-acyl group identity (hexadienoyl vs. furanylacryloyl vs. benzoyl) produced greater than 10-fold shifts in PTP1B IC₅₀ values among otherwise identical 7-substituted analogs [1]. The furan-2-carbonyl moiety of the target compound presents a distinct electronic surface—a heteroaromatic ring with a dipole moment oriented differently from phenyl—that cannot be mimicked by benzoyl, acetyl, or alkyl substituents. Furthermore, the (3S) absolute configuration is not a trivial attribute: racemic or (3R)-configured Tic derivatives exhibit divergent pharmacological profiles [2]. Simply sourcing a generic “2-substituted Tic” or the unsubstituted (S)-Tic without the furan-2-carbonyl group forfeits the specific hydrogen-bonding and π-stacking capacity encoded by the furanoyl moiety, undermining any SAR program predicated on N-2 acyl engagement with target allosteric or catalytic pockets [1].

Quantitative Differentiation Evidence for (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Against Closest Structural Analogs


Lipophilicity Differentiation: Furan-2-carbonyl vs. Benzoyl N-Substitution Confers a 0.7–1.1 log Unit Reduction in Computed logP

The computed octanol–water partition coefficient (XLogP3) of the target compound with furan-2-carbonyl substitution is 1.9 [1]. In contrast, the analogous N-benzoyl-(S)-Tic derivative (2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) exhibits a calculated logP of approximately 2.6–3.0, based on the additive contribution of a phenyl ring (+0.7–1.1 log units) versus a furan ring [2]. This ~0.7–1.1 log unit reduction in lipophilicity is significant because the Morishita et al. (2018) SAR study established that within related 2-acyl-Tic series, lipophilicity (c log D₇.₄) is positively correlated with PTP1B inhibitory potency but negatively correlated with oral absorption; compounds with c log D₇.₄ near 1.0 demonstrated optimal balance between activity and bioavailability [3].

Lipophilicity N-acyl SAR Drug-likeness

Hydrogen Bond Acceptor Capacity: Furan-2-carbonyl Provides 4 HBA vs. 3 HBA for Acetyl-Tic, Enabling Distinct Target Pocket Interactions

The target compound possesses four hydrogen bond acceptor (HBA) atoms: the furan ring oxygen, the amide carbonyl oxygen, and both oxygens of the carboxylic acid [1]. The N-acetyl analog ((3S)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) possesses only three HBA atoms, lacking the furan oxygen. In the 2-acyl-Tic PTP1B inhibitor series reported by Morishita et al. (2018), the furan-2-ylacryloyl-bearing compound 17u achieved potent mixed-type inhibition (IC₅₀ = 0.19 µM, Ki = 0.34 µM) through simultaneous engagement of both catalytic and allosteric PTP1B sites, with the furan moiety participating in key π-stacking and polar interactions within the allosteric pocket [2]. While direct IC₅₀ data for the target furan-2-carbonyl compound are not publicly available, the presence of the furan oxygen as a fourth HBA is structurally analogous to the pharmacophoric features of 17u and may facilitate similar allosteric site contacts that are unavailable to the N-acetyl analog [2].

H-bond acceptor PTP1B allosteric site Ligand efficiency

Stereochemical Integrity: (3S) Enantiomer Availability vs. Racemic Mixture—Implications for Target Engagement Reproducibility

The (3S) enantiomer (CAS 1007979-03-4) is commercially available from Enamine LLC (catalog EN300-87548) at 95% purity . The racemic mixture (CAS 730958-61-9) is also available (Enamine EN300-05108). This stereochemical distinction is consequential: in the closely related 2,7-substituted Tic series, Otake et al. (2015) demonstrated that the (S)-configured 2-furanylacryloyl-Tic derivative 13jE exhibited PPARγ-selective partial agonism (EC₅₀ = 85 nM) and PTP1B inhibition (IC₅₀ = 1.0 µM), while antagonizing the full PPARγ agonist farglitazar [1]. The (R) enantiomer was not reported to display this dual pharmacological profile, consistent with the stereochemical requirements of the PPARγ ligand-binding domain [1]. By extension, the (3S) configuration of the target compound is expected to be the active stereoisomer for any PPARγ or PTP1B-focused application.

Chiral purity Enantioselectivity Assay reproducibility

Tautomeric and Conformational Constraints: Furan-2-carbonyl Locks the Amide Geometry Differently from Saturated Acyl Groups

The furan-2-carbonyl substituent introduces a conjugated heteroaromatic system directly adjacent to the N-2 amide bond. This conjugation restricts rotational freedom about the N–C(O) bond more severely than saturated acyl groups (e.g., hexanoyl, butyryl) and orients the furan oxygen in a defined spatial position relative to the THIQ scaffold [1]. In the Morishita et al. (2018) SAR campaign, the 2-hexadienoyl series (Table 1 compounds) generally exhibited weaker PTP1B inhibition than the corresponding 2-furanylacryloyl series (Table 2 compounds); for example, compound 16l (hexadienoyl) showed lower potency than 17l (furanylacryloyl) despite similar lipophilicity, a difference attributed in part to the conformational restriction and electronic character imparted by the furan-containing acyl group [1]. The target furan-2-carbonyl compound represents the minimal furan-acyl fragment and thus serves as the core pharmacophoric unit for probing this conformational effect.

Conformational restriction Amide bond geometry Scaffold preorganization

Scalable Chiral Pool Synthesis: (3S)-Tic Starting Material Enables Defined C-3 Stereochemistry Without Chiral Resolution

The target compound is synthesized from commercially available (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid [(S)-Tic] via N-acylation with furan-2-carbonyl chloride . This chiral-pool strategy avoids asymmetric catalysis or chromatographic chiral separation steps, which are required for analogs where stereochemistry is introduced de novo. Published synthetic routes for related 2-acyl-Tic derivatives (Morishita et al., 2018, Charts 1 and 2) demonstrate that N-acylation with furan-2-carbonyl chloride proceeds under standard EDCI/HOBt or acyl chloride/triethylamine conditions at ambient temperature in dichloromethane, yielding the desired product without racemization at C-3 [1]. In contrast, 3-substituted THIQ analogs lacking a pre-installed chiral center (e.g., 3-methyl or 3-benzyl THIQ derivatives) require multi-step asymmetric synthesis or resolution, increasing cost and reducing accessible quantity.

Chiral pool synthesis Scalability Cost efficiency

Procurement-Relevant Application Scenarios for (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid


PTP1B Inhibitor Lead Optimization: N-2 Furan-2-carbonyl Fragment as a Minimal Pharmacophore for Allosteric Site Probing

The furan-2-carbonyl group of this compound represents the minimal heteroaromatic acyl unit present in the potent mixed-type PTP1B inhibitor 17u (IC₅₀ = 0.19 µM, Ki = 0.34 µM) [1]. Researchers pursuing PTP1B-targeted diabetes or obesity therapeutics can employ this compound as a truncated scaffold to systematically probe the contribution of the furan oxygen to allosteric site binding, decoupled from the extended 7-alkoxy substituents present in 17u. The defined (3S) stereochemistry and favorable XLogP3 (1.9) make it suitable for fragment-based screening or as a core for parallel 7-substituent SAR expansion.

PPARγ Partial Agonist Development: Chiral Tic Core for Dual-Mechanism Antidiabetic Agents

The (S)-Tic scaffold is the pharmacophoric core of 13jE, a PPARγ-selective partial agonist (EC₅₀ = 85 nM) with concomitant PTP1B inhibition (IC₅₀ = 1.0 µM) that demonstrated stronger hypoglycemic effects and weaker hemodilution than rosiglitazone in KK-Aʸ mice [2]. While 13jE contains an extended 2-furanylacryloyl group and a bulky 7-substituent, the target compound provides the stereochemically defined (3S)-furan-2-carbonyl-Tic core onto which diverse 7-position modifications can be systematically introduced. This enables structure-based design of next-generation partial PPARγ agonists that avoid the fluid retention and cardiotoxicity liabilities of full agonists.

Nrf2-KEAP1 Pathway Modulation: Furan-Containing THIQ Scaffolds for Antioxidant Response Element Activation

Tetrahydroisoquinoline derivatives bearing carboxylic acid functionality at C-3 have been identified as KEAP1-binding ligands that activate the Nrf2 antioxidant response, with neutral THIQ carboxamides binding KEAP1 in the low micromolar range [3]. The furan-2-carbonyl group of the target compound introduces an additional heteroaromatic ring capable of forming H-bond interactions at the P2 and P3 pockets of KEAP1—interactions that are not accessible with N-benzoyl or N-acetyl analogs. This compound is therefore a rational starting point for developing non-electrophilic Nrf2 activators relevant to chronic obstructive pulmonary disease, neurodegenerative disorders, and inflammatory conditions.

Fragment-Based Drug Discovery Library Design: Physicochemical Differentiation from Standard Tic Building Blocks

With a molecular weight of 271.27 g·mol⁻¹, XLogP3 of 1.9, 4 HBA, 1 HBD, and a rotatable bond count of 2, the target compound falls within favorable fragment-like physicochemical space (Rule of Three compliant) [4]. Compared to N-Boc-(S)-Tic (MW ~293, XLogP3 ~2.3) or N-acetyl-(S)-Tic (MW ~219, XLogP3 ~0.9), the furan-2-carbonyl-Tic occupies a distinct region of property space and offers unique vector geometry for fragment growing or merging strategies. Procurement of this specific fragment diversifies screening library chemical space and increases the probability of identifying novel hit matter for targets where heteroaromatic amide recognition is critical.

Quote Request

Request a Quote for (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.